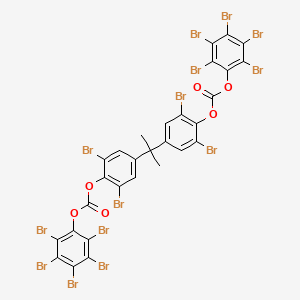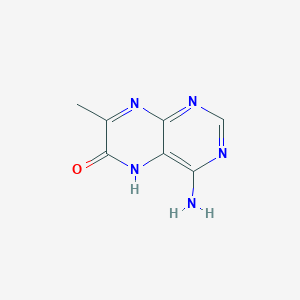
(1R,2S)-2-(Benzyloxy)cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) is a chemical compound with the molecular formula C12H17NO. It is a derivative of cyclopentanamine, where a phenylmethoxy group is attached to the second carbon of the cyclopentane ring. This compound is known for its unique stereochemistry, with the (1R,2S) configuration indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and phenylmethanol.
Formation of Intermediate: Cyclopentanone undergoes a reaction with phenylmethanol in the presence of an acid catalyst to form an intermediate compound.
Amine Introduction: The intermediate is then reacted with ammonia or an amine source under reductive amination conditions to introduce the amine group.
Stereoselective Synthesis: The reaction conditions are carefully controlled to ensure the formation of the (1R,2S) stereoisomer.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to favor the desired reaction pathway.
Purification: Advanced purification techniques such as distillation and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
Oxidation Products: Oxidation typically yields ketones or carboxylic acids.
Reduction Products: Reduction results in various amine derivatives.
Substitution Products: Substitution reactions produce compounds with different functional groups replacing the phenylmethoxy group.
Wissenschaftliche Forschungsanwendungen
Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanamine, 2-(methoxy)-: Lacks the phenyl group, resulting in different chemical properties.
Cyclopentanamine, 2-(phenylmethoxy)-, (1S,2R): The enantiomer with opposite stereochemistry, leading to different biological activity.
Cyclohexanamine, 2-(phenylmethoxy)-: Contains a cyclohexane ring instead of cyclopentane, affecting its reactivity and applications.
Uniqueness
Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) is unique due to its specific stereochemistry and the presence of the phenylmethoxy group
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
(1R,2S)-2-phenylmethoxycyclopentan-1-amine |
InChI |
InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12+/m1/s1 |
InChI-Schlüssel |
JIMSXLUBRRQALI-NEPJUHHUSA-N |
Isomerische SMILES |
C1C[C@H]([C@H](C1)OCC2=CC=CC=C2)N |
Kanonische SMILES |
C1CC(C(C1)OCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13793103.png)

![3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one](/img/structure/B13793117.png)

![Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]-](/img/structure/B13793132.png)








